REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:24]=[CH:23][C:7]([O:8][CH2:9][C:10]([NH:12][C:13]2[CH:14]=[C:15]([CH:20]=[CH:21][CH:22]=2)[C:16]([O:18]C)=[O:17])=[O:11])=[CH:6][C:5]=1[CH3:25])([CH3:3])[CH3:2].[I-].[Li+]>N1C=CC=CC=1>[CH:1]([C:4]1[CH:24]=[CH:23][C:7]([O:8][CH2:9][C:10]([NH:12][C:13]2[CH:14]=[C:15]([CH:20]=[CH:21][CH:22]=2)[C:16]([OH:18])=[O:17])=[O:11])=[CH:6][C:5]=1[CH3:25])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
948 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=C(OCC(=O)NC=2C=C(C(=O)OC)C=CC2)C=C1)C
|
Name
|
|
Quantity
|
3.72 g
|
Type
|
reactant
|
Smiles
|
[I-].[Li+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The extracts were washed with 1 N hydrochloric acid and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a semisolid mixture
|
Type
|
CUSTOM
|
Details
|
The mixture was fractionally crystallized
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C=C(OCC(=O)NC=2C=C(C(=O)O)C=CC2)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |